
pyridin-3-ylmethyl ((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .
Synthesis Analysis
A series of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . This flexible molecule realizes in crystals two main conformations, an extended with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring and a folded with the pyridylpyrimidine moiety cis situated to the methylbenzene ring .Applications De Recherche Scientifique
Luminescent Supramolecular Metallogels
Research has shown the ability of certain pyridyl and triazolyl derivatives to form luminescent supramolecular metallogels. For instance, the self-assembly of specific ligands with Eu(III) ions has led to the formation of luminescent complexes that exhibit remarkable properties like healability and strong red luminescence, indicating potential applications in sensing and materials science (McCarney et al., 2015).
Catalysis in Homogeneous Reactions
Pyridyltriazolylidenes, as part of organometallic complexes, have been demonstrated to serve as effective catalysts in transfer hydrogenation processes. The structural modification of these ligands allows for electronic fine-tuning, which directly impacts catalytic efficiency. This research outlines the role of pyridyl and triazolyl moieties in enhancing catalytic reactions, offering insights into their potential applications in green chemistry and industrial processes (Bolje et al., 2015).
Antimicrobial Agents
The development of new antimicrobial agents is a critical area of pharmaceutical research. Compounds derived from pyridine and triazole have been studied for their antimicrobial properties. For example, certain pyridyl-triazole derivatives have shown efficacy against a range of microbial pathogens, indicating their potential as lead compounds in the development of new antimicrobial drugs (Bayrak et al., 2009).
Corrosion Inhibition
The application of pyridyl and triazolyl derivatives extends into industrial applications, such as corrosion inhibition for metals. Research into these compounds has identified them as effective corrosion inhibitors, particularly in acidic environments. Their ability to form protective layers on metal surfaces can significantly extend the lifespan of materials exposed to corrosive conditions (Ma et al., 2017).
Herbicidal Activity
In the agricultural sector, the development of new herbicides is vital for crop protection and yield improvement. Aryl(pyridin-3-yl)methyl carbamates, related to the query compound, have been synthesized and evaluated for their herbicidal activity. Some of these compounds have demonstrated effective weed control without phytotoxic effects on rice, suggesting their utility in developing safer, more efficient herbicides (Nakayama et al., 2012).
Orientations Futures
Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines included in SciFinder , indicating potential for further exploration and development.
Propriétés
IUPAC Name |
pyridin-3-ylmethyl N-[(1-pyridin-4-yltriazol-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c22-15(23-11-12-2-1-5-17-8-12)18-9-13-10-21(20-19-13)14-3-6-16-7-4-14/h1-8,10H,9,11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMCSJUTVLORQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2708570.png)
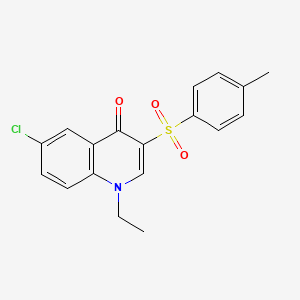
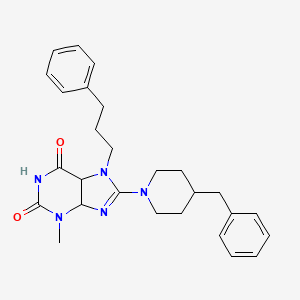
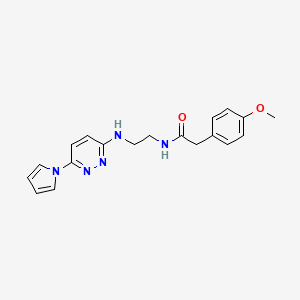
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B2708576.png)
![4-benzyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2708578.png)
![N-[(2-Piperidin-1-ylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2708579.png)

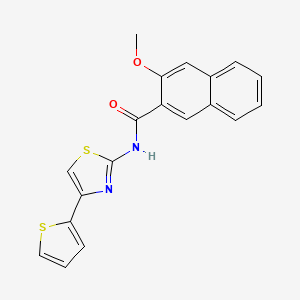
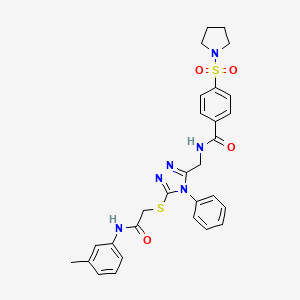

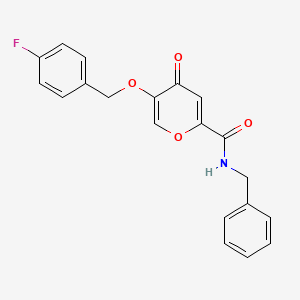

![N-([2,2'-bifuran]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2708591.png)